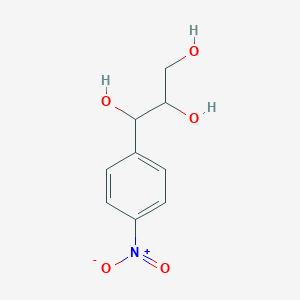

1-(4-Nitrophenyl)propane-1,2,3-triol

Description

Properties

IUPAC Name |

1-(4-nitrophenyl)propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c11-5-8(12)9(13)6-1-3-7(4-2-6)10(14)15/h1-4,8-9,11-13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZVZBIQZKBWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944693 | |

| Record name | 1-(4-Nitrophenyl)propane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2207-68-3, 41204-85-7 | |

| Record name | 1-(4-Nitrophenyl)-1,2,3-propanetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2207-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Nitrophenyl)glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041204857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Nitrophenyl)propane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-nitrophenyl)glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of 1-(4-Nitrophenyl)propane-1,2,3-triol?

An In-depth Technical Guide to 1-(4-Nitrophenyl)propane-1,2,3-triol

Introduction

This compound, also known as 1-(4-nitrophenyl)glycerol or p-nitrophenylglycerol (PNPG), is a nitroaromatic polyol derivative.[1][2] It is structurally characterized by a glycerol (propane-1,2,3-triol) backbone with a 4-nitrophenyl group attached at the C1 position.[1] This compound is a valuable intermediate in organic synthesis and has applications in biochemical and microbiological research.[1][3] This technical guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is an off-white to pale yellow crystalline solid.[2][4] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2207-68-3 | [1][2][5][6][7][8] |

| Molecular Formula | C₉H₁₁NO₅ | [2][5][6] |

| Molecular Weight | 213.19 g/mol | [1][5][9] |

| IUPAC Name | This compound | [4][5][9] |

| Synonyms | 1-(4-Nitrophenyl)glycerol, p-Nitrophenylglycerol (PNPG) | [2][3][6][8] |

| Appearance | Off-white to pale cream or pale yellow crystalline powder | [2][4] |

| Melting Point | 98-101 °C | [2] |

| Boiling Point | 471.6 °C at 760 mmHg | [2] |

| Density | ~1.37 g/cm³ (rough estimate) | [2] |

| Solubility | Limited aqueous solubility; soluble in polar aprotic solvents like DMSO. | |

| Storage Temperature | 2-8 °C | [2] |

| InChI Key | IUZVZBIQZKBWCC-UHFFFAOYSA-N | [1][2][5][6] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the reaction of 4-nitrobenzaldehyde with glycerol.[1] A common method involves the hydrolytic ring-opening of an epoxide precursor under acidic conditions.[1]

General Synthesis Workflow

Illustrative Experimental Protocol

-

Reaction Setup : Dissolve 4-nitrobenzaldehyde in an excess of glycerol in a round-bottom flask.

-

Catalysis : Add an acid catalyst (e.g., p-toluenesulfonic acid) to the mixture.

-

Reaction : Heat the mixture with stirring. The reaction proceeds through the formation of an intermediate acetal.

-

Hydrolysis : Upon completion of the initial reaction, add water to the mixture to hydrolyze the acetal.

-

Isolation : Isolate the crude product by filtration or extraction.

-

Purification : Purify the product by recrystallization from an appropriate solvent to yield the final this compound.

Chemical Reactivity

The molecule possesses two main reactive sites: the three hydroxyl groups of the glycerol backbone and the nitro group on the phenyl ring. This allows for a range of chemical transformations.[1]

-

Oxidation : The hydroxyl groups can be oxidized to form the corresponding aldehydes or carboxylic acids using standard oxidizing agents like potassium permanganate.[1]

-

Reduction : The nitro group is readily reduced to an amino group, for instance, by catalytic hydrogenation (e.g., H₂ over a palladium catalyst), yielding 1-(4-aminophenyl)propane-1,2,3-triol.[1] This transformation is crucial for synthesizing derivatives with different electronic and pharmacological properties.

-

Substitution : The hydroxyl groups can undergo substitution reactions, for example, with halogenating agents to produce halogenated derivatives.[1]

Applications in Research and Drug Development

This compound serves as a versatile tool in various scientific fields.

-

Pharmaceutical Synthesis : It is primarily used as a chiral intermediate in the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[1][3] Its stereochemical diversity makes it a valuable building block in asymmetric synthesis.[1]

-

Microbiology : A notable application is its use as an additive in culture media to control and prevent the swarming of Proteus species, which can interfere with the isolation and analysis of other bacteria in clinical samples.[10]

-

Biochemical Research : The compound is employed in studies of enzyme kinetics and as a substrate in various biochemical assays.[1][3] The nitrophenyl group can act as a chromophore, facilitating spectrophotometric analysis of enzyme activity.

-

Materials Science : It has applications in the development of polymeric materials, where it can be incorporated to enhance properties such as thermal stability.[3]

While the compound itself is not reported to have direct therapeutic activity, the 4-nitrophenyl moiety is a key feature in some bioactive molecules. For example, the 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold, which is structurally different, has been identified as essential for the antitrypanosomal activity of a series of compounds investigated for Chagas disease.[11][12] This highlights the potential importance of the nitrophenyl group in interactions with biological targets, although direct parallels to the triol compound cannot be drawn without further evidence.

Safety and Handling

According to GHS classifications, this compound is considered a hazardous substance.[2][9]

-

Hazards : It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]

-

Precautions : Standard personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling the solid compound.[8] Work should be conducted in a well-ventilated area.[2][8]

Conclusion

This compound is a well-characterized chemical compound with significant utility as a synthetic intermediate and research tool. Its value in pharmaceutical development lies in its role as a chiral building block for more complex molecules. While direct biological or signaling pathway data for this specific compound is limited in publicly available literature, its applications in microbiology and as a reagent in biochemical assays are established. Future research may further explore the potential of its derivatives in various therapeutic areas, building upon the chemical versatility of its dual-functional structure.

References

- 1. This compound | 2207-68-3 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. L19968.03 [thermofisher.com]

- 5. This compound | CAS 2207-68-3 [matrix-fine-chemicals.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 1-(4-Nitrophenyl)glycerol | C9H11NO5 | CID 102764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. discofinechem.com [discofinechem.com]

- 11. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1 H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(4-Nitrophenyl)propane-1,2,3-triol structure and chemical formula.

An In-depth Technical Guide to 1-(4-Nitrophenyl)propane-1,2,3-triol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as p-nitrophenylglycerol (PNPG), is a nitroaromatic polyol derivative with significant applications in chemical synthesis and biochemical research. Structurally, it is characterized by a glycerol (propane-1,2,3-triol) backbone substituted at the first carbon position with a 4-nitrophenyl group.[1] This compound serves as a versatile chiral intermediate in the synthesis of pharmaceuticals, including anticonvulsants, antibiotics, and anticancer agents, owing to its stereochemical diversity and the reactivity of its nitro group.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.

Chemical Identity and Properties

This compound is a solid, off-white crystalline compound.[2] Its chemical structure and key properties are summarized below.

Chemical Structure and Formula:

-

Structure: A propane-1,2,3-triol backbone with a 4-nitrophenyl group attached to one of the primary carbon atoms.

-

Synonyms: 4-nitrophenylglycerol, p-nitrophenylglycerol, PNPG, 1-(p-Nitrophenyl)-1,2,3-propanetriol.[2][3]

Data Presentation

The quantitative physicochemical and spectroscopic data for this compound are presented in the tables below for ease of reference and comparison.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Weight | 213.187 g/mol [2][3] |

| Exact Mass | 213.19 g/mol [2] |

| Appearance | Off-white crystalline solid[2] |

| Melting Point | 98-101 °C[2] |

| Boiling Point | 471.6 °C at 760 mmHg[2] |

| Flash Point | 208.9 °C[2] |

| Density | ~1.37 g/cm³ (rough estimate)[2] |

| Refractive Index | 1.588[2] |

| Vapor Pressure | 2.19 x 10⁻⁸ mmHg at 25°C[2] |

| Storage Conditions | 2-8 °C[2] |

Table 2: Spectroscopic and Analytical Data

| Data Type | Details |

| ¹H NMR (DMSO-d₆) | δ 8.23 (2H, d, J = 8.5 Hz, aromatic), 4.74 (1H, d, J = 7.0 Hz, C1-OH), 3.65–3.74 ppm (m, C2 and C3 hydroxyls)[1] |

| Specific Rotation | [α]D²⁰ = -14 (c 0.3, acetone) for (1R,2S) enantiomer; +15 (c 0.3, acetone) for (1S,2R) enantiomer[1] |

| InChI Key | IUZVZBIQZKBWCC-UHFFFAOYSA-N[2][3] |

| CAS Number | 2207-68-3[2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several methods, with the most common approach involving the reaction of 4-nitrobenzaldehyde with glycerol.

Experimental Protocol: Synthesis via Acetal Formation and Hydrolysis

This protocol describes a typical laboratory-scale synthesis.

Materials:

-

4-nitrobenzaldehyde

-

Glycerol

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Solvent (e.g., Toluene)

-

Deionized water

-

Sodium bicarbonate (for neutralization)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Organic solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-nitrobenzaldehyde in toluene.

-

Addition of Reactants: Add an excess of glycerol and a catalytic amount of p-toluenesulfonic acid to the flask.

-

Azeotropic Water Removal: Heat the mixture to reflux. The water formed during the acetal formation is removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction until no more water is collected.

-

Hydrolysis: After cooling the reaction mixture, add deionized water and continue to stir vigorously to hydrolyze the intermediate acetal.

-

Workup: Neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Visualization of Synthesis Workflow

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

This compound undergoes various chemical transformations, making it a valuable building block in organic synthesis.[1]

-

Reduction: The nitro group is readily reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst, yielding 1-(4-aminophenyl)propane-1,2,3-triol.[1] This derivative is a key precursor for many pharmaceutical compounds.

-

Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.[1]

-

Substitution: The hydroxyl groups can undergo substitution reactions with halogenating agents to produce halogenated derivatives.[1]

Visualization of Chemical Transformations

References

A Technical Guide to the Physical Characteristics and Stability of p-Nitrophenylglycerol (PNPG)

Introduction

The term p-nitrophenylglycerol (PNPG) can refer to two distinct chemical entities, leading to potential ambiguity. The most common compound referred to by this acronym in biochemical contexts is p-nitrophenyl-β-D-glucopyranoside , a widely used chromogenic substrate for β-glucosidase assays. The other is the literal glycerol derivative, 1-(4-Nitrophenyl)glycerol , which finds applications as an antimicrobial agent. This guide provides a comprehensive overview of the physical characteristics, stability, and relevant experimental protocols for both compounds, with a primary focus on the scientifically prevalent p-nitrophenyl-β-D-glucopyranoside.

Physical and Chemical Characteristics

The fundamental physical and chemical properties of both compounds are summarized below. These tables allow for a clear comparison of their characteristics.

p-Nitrophenyl-β-D-glucopyranoside

This glycoside is the preferred substrate for colorimetric assays of β-glucosidase activity.[1][2][3] Upon enzymatic hydrolysis, it releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically.[1][2]

Table 1: Physical and Chemical Properties of p-Nitrophenyl-β-D-glucopyranoside

| Property | Value | References |

| CAS Number | 2492-87-7 | [2][4][5][6] |

| Molecular Formula | C₁₂H₁₅NO₈ | [2][4][5][6] |

| Molecular Weight | 301.25 g/mol | [4][5][6] |

| Appearance | White to pale yellow crystalline solid/powder | [1][5] |

| Melting Point | 165 - 168 °C | [7] |

| Solubility | Water: Soluble | [1][6] |

| DMSO: 30 mg/mL | [2] | |

| DMF: 30 mg/mL | [2] | |

| Ethanol: 5 mg/mL | [2] | |

| PBS (pH 7.2): 10 mg/mL | [2] | |

| UV-Vis λmax | 221, 297 nm | [2] |

| Purity | ≥98% to ≥99% (HPLC) | [2][5][6] |

| Optical Rotation | [α]D²⁰ = -96 to -117° | [5] |

1-(4-Nitrophenyl)glycerol

This compound is a glycerol molecule substituted with a p-nitrophenyl group. It is primarily used as an antimicrobial agent, notably for its ability to control the swarming of Proteus bacteria on culture media.[8]

Table 2: Physical and Chemical Properties of 1-(4-Nitrophenyl)glycerol

| Property | Value | References |

| CAS Number | 2207-68-3 | [9][10] |

| Molecular Formula | C₉H₁₁NO₅ | [9][10][11] |

| Molecular Weight | 213.19 g/mol | [9][11] |

| Appearance | Off-white to pale yellow crystalline powder | [10][11] |

| Melting Point | 94 - 101 °C | [10] |

| Purity | ≥98.5% to ≥99% (HPLC) | [10][11] |

| Storage Temp. | 2 - 8 °C | [12][13] |

Stability Profile

Stability of p-Nitrophenyl-β-D-glucopyranoside

The stability of p-nitrophenyl-β-D-glucopyranoside is a critical factor for its use in reliable and reproducible enzymatic assays.

-

Solid-State Stability : As a solid, the compound is stable for at least four years when stored appropriately.[2] It should be stored in a cool, dry place away from light to prevent degradation.[1][7] It is also noted to be hygroscopic.[7]

-

Solution Stability : Stock solutions in water are stable for up to two weeks when stored at 0-5°C.[14] For longer-term storage, aliquoting and freezing at -20°C is recommended.

-

pH-Dependent Hydrolysis : The glycosidic bond is susceptible to hydrolysis, with the mechanism being highly dependent on pH.[15]

-

Acidic Conditions (Low pH): Undergoes specific acid-catalyzed hydrolysis.[15]

-

Neutral Conditions: In the absence of buffer, the compound undergoes uncatalyzed hydrolysis through a dissociative mechanism involving water attack.[15]

-

Basic Conditions (High pH): At mildly basic pH, a bimolecular nucleophilic substitution occurs. Under strongly basic conditions, hydrolysis proceeds via neighboring group participation by the C2-oxyanion, forming a 1,2-anhydro sugar intermediate.[15]

-

-

Enzymatic Stability : The compound is specifically designed to be a substrate for β-glucosidases, which efficiently catalyze its hydrolysis to release p-nitrophenol and glucose.[1][2]

Stability of 1-(4-Nitrophenyl)glycerol

1-(4-Nitrophenyl)glycerol is a stable compound under recommended storage conditions (2-8°C).[12] Its stability allows for its incorporation into culture media for microbiological applications.[8]

Experimental Protocols

Protocol 1: β-Glucosidase Activity Assay

This protocol outlines the standard method for determining β-glucosidase activity using p-nitrophenyl-β-D-glucopyranoside (referred to here as PNPG) as a chromogenic substrate.

Principle

β-glucosidase catalyzes the hydrolysis of the colorless PNPG to D-glucose and p-nitrophenol.[16] In an alkaline solution, p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at 400-410 nm.[14][17] The amount of p-nitrophenol released is directly proportional to the enzyme's activity.

Reagents

-

Acetate Buffer: 100 mM, pH 5.0.[17]

-

PNPG Substrate Solution: 1.25 mM to 10 mM PNPG dissolved in acetate buffer.[17][18]

-

Enzyme Solution: A suitably diluted preparation of the β-glucosidase enzyme in an appropriate buffer.

-

Stop Solution: 1 M Sodium Carbonate (Na₂CO₃).[17]

-

Standard: p-nitrophenol standard curve (e.g., 100-1000 µM) for quantification.[18]

Procedure

-

Preparation: Pre-warm the acetate buffer and PNPG substrate solution to the desired reaction temperature (e.g., 37°C or 50°C).[17][18]

-

Reaction Setup: In a microcentrifuge tube or microplate well, combine the buffer and the PNPG substrate solution.[18]

-

Initiation: Add the enzyme solution to the substrate mixture to start the reaction. Mix gently.[14]

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at the optimal temperature for the enzyme.[17][18]

-

Termination: Stop the reaction by adding the sodium carbonate stop solution. This raises the pH, denatures the enzyme, and develops the yellow color of the p-nitrophenolate ion.[17][18]

-

Measurement: Measure the absorbance of the solution at 400-410 nm using a spectrophotometer or microplate reader.[14][17]

-

Blank and Standard: Prepare a reaction blank containing all components except the enzyme.[14] Use a p-nitrophenol standard curve prepared under identical conditions to calculate the amount of product formed.[18]

Calculation

One unit of β-glucosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.[14][17]

Protocol 2: General Chemical Stability Assay

This protocol provides a general framework for assessing the chemical stability of a compound like PNPG under various environmental conditions, particularly pH and temperature.[19][20]

Principle

The stability of the test compound is evaluated by incubating it in aqueous buffers of different pH values at a constant temperature.[19] The percentage of the compound remaining is quantified at specific time points using a suitable analytical method, such as LC-MS or HPLC-UV.[19]

Reagents and Equipment

-

Buffers: A range of buffers covering acidic, neutral, and basic pH (e.g., acetate buffer for pH 4-6, phosphate-buffered saline for pH 7.4, glycine buffer for pH 8-11).[19]

-

Test Compound Stock Solution: A concentrated stock solution of the compound in a solvent like DMSO (e.g., 10 mM).[19]

-

Incubator: Set to the desired test temperature (e.g., 37°C).[19]

-

Analytical System: HPLC-UV or LC-MS for quantification.[19]

Procedure

-

Sample Preparation: Prepare working solutions of the test compound (e.g., 5 µM) in each of the selected pH buffers.[19]

-

Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each buffer solution and quench the degradation process (e.g., by adding an equal volume of cold methanol). Store at low temperature (e.g., -25°C) until analysis. This serves as the 100% reference point.[19]

-

Incubation: Incubate the remaining buffer solutions at the chosen temperature (e.g., 37°C).[19]

-

Time-Point Sampling: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots from each incubating solution, quench them as described above, and store them for analysis.[21]

-

Analysis: Analyze all samples (T=0 and subsequent time points) in a single batch using a validated LC-MS or HPLC-UV method to determine the concentration of the parent compound remaining.[19]

-

Data Evaluation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics and half-life.

Signaling and Degradation Pathways

Enzymatic and Chemical Hydrolysis of PNPG

The hydrolysis of p-nitrophenyl-β-D-glucopyranoside is a central process, whether initiated by enzymes or by chemical conditions. The workflows and mechanisms are depicted below.

Caption: Workflow for β-Glucosidase Assay using PNPG.

Caption: pH-Dependent Hydrolysis Mechanisms of PNPG.[15]

Biodegradation of p-Nitrophenol

The product of PNPG hydrolysis, p-nitrophenol (PNP), is a significant environmental compound. Its biodegradation typically proceeds through one of two main pathways, both converging on maleylacetate before entering the β-ketoadipate pathway.[22][23][24]

Caption: Biodegradation Pathways of p-Nitrophenol (PNP).[22][23][24][25]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. caymanchem.com [caymanchem.com]

- 3. p-Nitrophenyl-β-D-glucopyranoside - CAS 2492-87-7 - Calbiochem | 487507 [merckmillipore.com]

- 4. p-Nitrophenyl beta-D-glucopyranoside | C12H15NO8 | CID 92930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. p -Nitrophenyl-b-D-glucopyranoside [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. discofinechem.com [discofinechem.com]

- 9. 1-(4-Nitrophenyl)glycerol | C9H11NO5 | CID 102764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-(4-Nitrophenyl)glycerol, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. cymitquimica.com [cymitquimica.com]

- 12. chemimpex.com [chemimpex.com]

- 13. molekula.com [molekula.com]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. enamine.net [enamine.net]

- 20. Stability testing protocols | PPTX [slideshare.net]

- 21. japsonline.com [japsonline.com]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors [frontiersin.org]

- 24. Biodegradation of p-nitrophenol by engineered strain - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Biodegradation of p-nitrophenol via 1,2,4-benzenetriol by an Arthrobacter sp - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 1-(4-Nitrophenyl)glycerol (CAS No. 2207-68-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical data for 1-(4-Nitrophenyl)glycerol (CAS No. 2207-68-3). The information is presented in a structured format to facilitate easy access and comparison, supplemented with detailed experimental protocols and visual diagrams to elucidate key processes and pathways.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of 1-(4-Nitrophenyl)glycerol.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Pale cream to pale yellow crystals or powder | [1] |

| Melting Point | 94.0-101.0 °C | [1][2][3] |

| Solubility | Soluble in water at a concentration of 1%[4][5]. Sparingly soluble in aqueous buffers. For maximum solubility in aqueous buffers, it is recommended to first dissolve in an organic solvent like DMSO and then dilute with the aqueous buffer[6]. |

Table 2: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₅ | [1][3] |

| Molecular Weight | 213.19 g/mol | [2][3] |

| IUPAC Name | 1-(4-nitrophenyl)propane-1,2,3-triol | [1] |

| Canonical SMILES | C1=CC(=CC=C1C(C(CO)O)O)--INVALID-LINK--[O-] | [7] |

| InChI Key | IUZVZBIQZKBWCC-UHFFFAOYSA-N | [1] |

| LogP (Computed) | -0.4 | [8] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are outlined below. These are generalized protocols applicable to organic compounds like 1-(4-Nitrophenyl)glycerol.

Melting Point Determination (Capillary Method)

The melting point of 1-(4-Nitrophenyl)glycerol can be determined using a standard capillary tube method with a melting point apparatus.[9][10]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline 1-(4-Nitrophenyl)glycerol is finely powdered using a mortar and pestle.[10]

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the sample into the sealed end. This is repeated until a sample height of 1-2 mm is achieved.[11][12]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in the heating block of the melting point apparatus or suspended in the oil bath of a Thiele tube.[10]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[10]

-

Data Recording: The temperature at which the first signs of melting are observed and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the sample.[9][13]

Solubility Determination

The solubility of 1-(4-Nitrophenyl)glycerol in various solvents can be determined through a systematic process.[14][15]

Apparatus:

-

Test tubes

-

Vortex mixer

-

Graduated pipettes

-

Analytical balance

Procedure:

-

Initial Solvent Screening: A small, accurately weighed amount of 1-(4-Nitrophenyl)glycerol (e.g., 25 mg) is placed in a test tube.[14]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added in small portions.[14]

-

Mixing: After each addition, the test tube is vigorously shaken or vortexed for a set period (e.g., 60 seconds) to facilitate dissolution.[15]

-

Observation: The mixture is observed to determine if the compound has completely dissolved. If the compound dissolves, it is recorded as soluble in that solvent at that concentration.[15]

-

Sequential Testing: If the compound is insoluble in water, its solubility in acidic and basic solutions (e.g., 5% HCl, 5% NaOH) can be tested to understand its acid-base properties.[16]

Octanol-Water Partition Coefficient (LogP) Determination

The LogP value, a measure of a compound's lipophilicity, can be determined experimentally using methods such as the shake-flask method or by high-performance liquid chromatography (HPLC).[17][18]

Shake-Flask Method:

-

Preparation: A solution of 1-(4-Nitrophenyl)glycerol is prepared in either n-octanol or water.

-

Partitioning: A known volume of this solution is added to a flask containing a known volume of the other immiscible solvent (n-octanol or water).

-

Equilibration: The flask is shaken for a prolonged period to allow for the partitioning of the compound between the two phases to reach equilibrium. The mixture is then allowed to stand for the phases to separate completely.[19]

-

Analysis: The concentration of 1-(4-Nitrophenyl)glycerol in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[17]

HPLC Method: A reversed-phase HPLC method can also be used to estimate LogP. This technique correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.[20][21]

-

Column and Mobile Phase: A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

-

Calibration: The system is calibrated using a series of standard compounds with known LogP values. A linear relationship between the logarithm of the retention time and the LogP is established.[18]

-

Sample Analysis: 1-(4-Nitrophenyl)glycerol is injected into the HPLC system, and its retention time is measured.

-

LogP Estimation: The LogP of 1-(4-Nitrophenyl)glycerol is then estimated from the calibration curve.

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for determining key physicochemical properties.

Biological Application: Inhibition of Proteus Swarming

1-(4-Nitrophenyl)glycerol is known to inhibit the swarming motility of Proteus species, which is a significant virulence factor.[5][22][23]

Caption: Inhibition of Proteus swarming by 1-(4-Nitrophenyl)glycerol.

Potential Signaling Pathway Involvement for Nitroaromatic Compounds

While specific signaling pathway interactions for 1-(4-Nitrophenyl)glycerol are not extensively documented, related nitroaromatic compounds, such as nitro-fatty acids, are known to modulate stress response pathways like the Keap1-Nrf2 system.[24][25] This pathway is a key regulator of cellular antioxidant responses.

Caption: Hypothetical modulation of the Keap1-Nrf2 pathway.

References

- 1. 1-(4-Nitrophenyl)glycerol, 99% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 1-(对硝基苯)甘油 crystalline | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-(4-NITROPHENYL)GLYCEROL | 2207-68-3 | INDOFINE Chemical Company [indofinechemical.com]

- 4. Glycosynth - p-Nitrophenyl glycerol [glycosynth.co.uk]

- 5. Abolition of swarming of Proteus by p-nitrophenyl glycerin: general properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 1-(4-Nitrophenyl)glycerol, 99% | Fisher Scientific [fishersci.ca]

- 8. 1-(4-Nitrophenyl)glycerol | C9H11NO5 | CID 102764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. byjus.com [byjus.com]

- 13. pennwest.edu [pennwest.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.ws [chem.ws]

- 16. scribd.com [scribd.com]

- 17. acdlabs.com [acdlabs.com]

- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 19. quora.com [quora.com]

- 20. Determination of the hydrophobicity of organic compounds measured as logP(o/w) through a new chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 22. discofinechem.com [discofinechem.com]

- 23. researchgate.net [researchgate.net]

- 24. search.lib.uconn.edu [search.lib.uconn.edu]

- 25. Regulation of stress signaling pathways by nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Application of p-Nitrophenyl Substrates in Biochemical Assays: A Technical Guide for Researchers

A comprehensive overview of the use of p-nitrophenyl-based substrates in the study of key enzymes involved in critical signaling pathways, providing researchers, scientists, and drug development professionals with detailed methodologies and data for inhibitor screening and characterization.

Introduction

The precise regulation of cellular signaling pathways is paramount to maintaining homeostasis, and dysregulation of these pathways is often implicated in the pathophysiology of numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer. Key enzymatic players in these pathways, such as phosphatases and lipases, represent attractive targets for therapeutic intervention. The development of robust and efficient biochemical assays is crucial for the discovery and characterization of small molecule modulators of these enzymes. This technical guide focuses on the application of p-nitrophenyl (pNP) based substrates in colorimetric assays for the high-throughput screening and kinetic analysis of phosphatases and lipases, with a specific focus on Protein Tyrosine Phosphatase 1B (PTP1B) and Monoacylglycerol Lipase (MAGL) as exemplary targets in the insulin and endocannabinoid signaling pathways, respectively.

Principle of p-Nitrophenyl-Based Assays

p-Nitrophenyl-based assays are a cornerstone of enzyme kinetics and high-throughput screening due to their simplicity, reliability, and cost-effectiveness. The underlying principle involves the use of a synthetic substrate where a p-nitrophenyl group is linked to a specific chemical moiety, such as a phosphate or an acyl chain. The enzyme of interest catalyzes the hydrolysis of this bond, releasing p-nitrophenol (pNP). Under alkaline conditions, pNP is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance, typically between 405 and 420 nm. The rate of pNP formation is directly proportional to the enzyme's activity.

Section 1: Protein Tyrosine Phosphatase 1B (PTP1B) and Insulin Signaling

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway.[1][2] By dephosphorylating the activated insulin receptor and its downstream substrates, PTP1B attenuates the insulin signal.[2][3] Inhibition of PTP1B is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity.[1][4]

Insulin Signaling Pathway and PTP1B Intervention

The binding of insulin to its receptor triggers a cascade of autophosphorylation and subsequent phosphorylation of downstream signaling molecules, leading to glucose uptake and other metabolic effects. PTP1B acts as a brake on this pathway. The diagram below illustrates the canonical insulin signaling pathway and the point of intervention for PTP1B inhibitors.

Quantitative Data: PTP1B Inhibition Assay

The p-nitrophenyl phosphate (pNPP) assay is widely used for screening PTP1B inhibitors.[4][5] The following table summarizes key quantitative parameters for this assay.

| Parameter | Value | Reference |

| Substrate | p-Nitrophenyl phosphate (pNPP) | [4][6] |

| Wavelength | 405 nm | [4][6] |

| Km for pNPP (Full length PTP1B) | 0.7 ± 0.04 mM | [7] |

| Km for pNPP (Truncated PTP1B) | 1.3 ± 0.1 mM | [7] |

| Positive Control (Inhibitor) | Sodium Orthovanadate (Na3VO4) | [7] |

| IC50 of Na3VO4 (Full length PTP1B) | 19.3 ± 1.1 µM | [7] |

| IC50 of Na3VO4 (Truncated PTP1B) | 54.5 ± 1.1 µM | [7] |

| Positive Control (Inhibitor) | Ursolic Acid | [5] |

| IC50 of Ursolic Acid | 26.5 µM | [5] |

Experimental Protocol: PTP1B Inhibitor Screening using pNPP

This protocol is adapted from established methods for screening PTP1B inhibitors.[4][8]

Materials:

-

Human recombinant PTP1B

-

p-Nitrophenyl phosphate (pNPP)

-

Assay Buffer: 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA

-

Stop Solution: 1 M NaOH

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the desired concentration of pNPP (typically at or near the Km value).

-

Add the test compound or vehicle control (DMSO) to the wells of the microplate.

-

Add the PTP1B enzyme to each well to initiate the reaction. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each test compound relative to the vehicle control.

Section 2: Monoacylglycerol Lipase (MAGL) and Endocannabinoid Signaling

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[9][10] By hydrolyzing 2-AG, MAGL terminates its signaling and also provides arachidonic acid, a precursor for pro-inflammatory prostaglandins.[9][10] Inhibition of MAGL elevates 2-AG levels, leading to enhanced cannabinoid receptor activation, which has therapeutic potential for treating pain, anxiety, and neuroinflammatory disorders.[11][12][13]

Endocannabinoid Signaling Pathway and MAGL Intervention

The endocannabinoid system plays a crucial role in retrograde signaling at synapses. Postsynaptically synthesized 2-AG travels back to the presynaptic terminal to activate CB1 receptors, thereby inhibiting neurotransmitter release. MAGL in the presynaptic terminal degrades 2-AG, terminating this signal.

Quantitative Data: MAGL Inhibition Assay

Assays for MAGL inhibitors often utilize p-nitrophenyl esters as substrates, such as p-nitrophenyl acetate or p-nitrophenyl palmitate.[14][15] Fluorometric assays are also common for higher sensitivity.[16]

| Parameter | Value | Reference |

| Substrate (Colorimetric) | 4-Nitrophenylacetate | [14] |

| Wavelength | 405-412 nm | [14][17] |

| Substrate (Colorimetric) | p-Nitrophenyl palmitate (pNPP) | |

| Wavelength | 410 nm | [15] |

| Substrate (Fluorometric) | Proprietary MAGL substrate | [16] |

| Excitation/Emission | 360/460 nm | [16] |

| Positive Control (Inhibitor) | JZL 195 | [14] |

Experimental Protocol: MAGL Inhibitor Screening using p-Nitrophenyl Acetate

This protocol is based on commercially available MAGL inhibitor screening kits.[14][17]

Materials:

-

Human recombinant MAGL

-

4-Nitrophenylacetate

-

Assay Buffer: 10 mM Tris-HCl, pH 7.2, 1 mM EDTA

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a 1X Assay Buffer by diluting a 10X stock.

-

Add the Assay Buffer, test compound or vehicle control, and diluted MAGL enzyme to the wells of a 96-well plate.

-

Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the 4-nitrophenylacetate substrate to all wells.

-

Immediately measure the absorbance at 405-415 nm and continue to monitor the change in absorbance over time (kinetic read) or take an endpoint reading after a fixed incubation period (e.g., 10 minutes).

-

Determine the reaction rate for each well and calculate the percentage of inhibition.

Experimental Workflow Visualization

The general workflow for screening enzyme inhibitors using p-nitrophenyl-based assays can be visualized as follows:

References

- 1. Role of protein tyrosine phosphatases in the modulation of insulin signaling and their implication in the pathogenesis of obesity-linked insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein-tyrosine phosphatase-1B acts as a negative regulator of insulin signal transduction - ProQuest [proquest.com]

- 3. Coordinated Regulation of Insulin Signaling by the Protein Tyrosine Phosphatases PTP1B and TCPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. Specific inhibition of sensitized protein tyrosine phosphatase 1B (PTP1B) with a biarsenical probe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monoacylglycerol lipase controls endocannabinoid and eicosanoid signaling and hepatic injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monoacylglycerol Lipase Controls Endocannabinoid and Eicosanoid Signaling and Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. a-review-on-the-monoacylglycerol-lipase-at-the-interface-between-fat-and-endocannabinoid-signalling - Ask this paper | Bohrium [bohrium.com]

- 12. nomuraresearchgroup.com [nomuraresearchgroup.com]

- 13. jneurosci.org [jneurosci.org]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. assaygenie.com [assaygenie.com]

- 17. thomassci.com [thomassci.com]

An In-depth Technical Guide on the Mechanism of Action of 1-(4-Nitrophenyl)propane-1,2,3-triol in Enzymatic Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 1-(4-Nitrophenyl)propane-1,2,3-triol, also known as p-nitrophenylglycerol (PNPG), in the context of enzymatic reactions. While detailed studies on PNPG as a specific enzyme inhibitor or activator are not extensively documented in publicly available literature, its structural similarity to other para-nitrophenyl (pNP) compounds allows for a well-established understanding of its primary role as a chromogenic substrate for various enzymes. This guide will focus on this mechanism, drawing parallels from extensively studied pNP-based substrates.

The biological activity of this compound is largely attributed to its nitrophenyl group. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the hydroxyl groups can participate in hydrogen bonding and other molecular interactions.[1] In enzymatic assays, PNPG and similar compounds are invaluable for studying enzyme kinetics.[1]

Core Mechanism: Chromogenic Substrate for Hydrolases

The principal application of p-nitrophenyl derivatives in enzymology is as chromogenic substrates. Enzymes such as phosphatases, glycosidases, and proteases can catalyze the hydrolysis of these substrates.[2][3][4][5] The enzymatic reaction cleaves the bond linking the glycerol moiety to the nitrophenyl group, resulting in the release of 4-nitrophenol (p-nitrophenol) or, at alkaline pH, the 4-nitrophenolate ion.

The released 4-nitrophenolate has a distinct yellow color and exhibits strong absorbance at a specific wavelength (typically around 400-410 nm).[3][4][6][7] This colorimetric change allows for the real-time, quantitative measurement of enzyme activity using a spectrophotometer. The rate of color formation is directly proportional to the rate of the enzymatic reaction.

Figure 1: General enzymatic hydrolysis of this compound.

Quantitative Data from Enzymatic Assays

| Enzyme | Substrate | K_m (M) | V_max (mol/s per mg protein) | pH | Temperature (°C) |

| α-Chymotrypsin | p-Nitrophenyl acetate | - | - | 7.5 | 30 |

| Esterases (Megachile rotundata) | p-Nitrophenylacetate | 1.24 x 10⁻⁴ | 2.29 x 10⁻⁹ | - | - |

Data is illustrative and sourced from studies on related p-nitrophenyl compounds to demonstrate the type of data generated.[7][8]

Experimental Protocols

A generalized protocol for determining enzyme activity using a p-nitrophenyl-based substrate is outlined below. This protocol can be adapted for specific enzymes and substrates.

Objective: To determine the initial reaction rate of a hydrolase enzyme using a p-nitrophenyl substrate.

Materials:

-

Purified enzyme solution of known concentration.

-

Substrate stock solution (e.g., 10 mM this compound in a suitable solvent).

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Spectrophotometer capable of measuring absorbance at 405 nm.

-

Cuvettes.

-

Pipettes.

Figure 2: Standard workflow for an enzyme kinetics assay using a chromogenic substrate.

Procedure:

-

Preparation: Prepare a series of substrate dilutions in the reaction buffer. Set the spectrophotometer to 405 nm and the temperature to the desired value (e.g., 37°C).

-

Assay Setup: In a cuvette, add the reaction buffer and the enzyme solution. Place the cuvette in the spectrophotometer and zero the absorbance.

-

Reaction Initiation: To start the reaction, add a small volume of the substrate stock solution to the cuvette and mix quickly.

-

Data Collection: Immediately begin recording the absorbance at 405 nm at regular intervals (e.g., every 15 seconds) for a set period (e.g., 5 minutes).

-

Data Analysis: Plot the absorbance values against time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve. This rate can be converted to molar concentration using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient for 4-nitrophenol at the specific pH of the assay.

Logical Relationships in Enzyme Kinetics

The data obtained from these experiments can be used to understand the relationship between substrate concentration, enzyme concentration, and reaction velocity, often visualized through a Michaelis-Menten plot.

Figure 3: Logical flow from experimental variables to the measured reaction rate.

Potential Therapeutic and Broader Applications

While the primary use of this compound in research is as a biochemical tool, the core 4-nitrophenyl structure is of interest in drug development. For instance, derivatives of 4-(4-nitrophenyl)-1H-1,2,3-triazole have been synthesized and evaluated as antitrypanosomal agents, demonstrating that this chemical scaffold is crucial for certain biological activities.[9] This suggests that while PNPG itself is mainly a laboratory reagent, its structural motifs may be relevant in the design of novel therapeutic compounds.

References

- 1. This compound | 2207-68-3 | Benchchem [benchchem.com]

- 2. Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 4. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel substrates for the measurement of endo-1,4-β-glucanase (endo-cellulase) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Nitrophenyl palmitate lipase substrate 1492-30-4 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. The kinetics and inhibition of p-nitrophenylacetate-hydrolysing esterases in a solitary bee, Megachile rotundata (Fab.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Stereochemistry and Enantiomers of 1-(4-Nitrophenyl)propane-1,2,3-triol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 1-(4-nitrophenyl)propane-1,2,3-triol, a key chiral intermediate in pharmaceutical synthesis. The document details the properties of its stereoisomers, methods for their synthesis and separation, and explores their potential biological significance.

Introduction to this compound

This compound, also known as p-nitrophenylglycerol (PNPG), is a nitroaromatic polyol. Its structure, featuring a glycerol backbone with a 4-nitrophenyl group at the C1 position, gives rise to complex stereochemistry. The presence of two chiral centers at the C1 and C2 positions results in the existence of four possible stereoisomers: two pairs of enantiomers. These stereoisomers are classified into erythro and threo diastereomeric pairs. The distinct spatial arrangement of the hydroxyl and nitrophenyl groups in each isomer can lead to significant differences in their physical, chemical, and biological properties, making their separation and characterization crucial for applications in drug development and asymmetric synthesis.

Stereochemistry and Stereoisomers

The structure of this compound contains two stereogenic centers, leading to a total of four stereoisomers. These are grouped into two diastereomeric pairs: the threo pair and the erythro pair.

Stereoisomers of this compound:

Caption: Stereochemical relationships of this compound isomers.

Quantitative Data of Stereoisomers

The following table summarizes the known quantitative data for the stereoisomers of this compound and its racemic mixture.

| Property | Racemic Mixture (threo/erythro unspecified) | (1R,2S)-threo Isomer | (1S,2R)-threo Isomer |

| Molecular Formula | C₉H₁₁NO₅ | C₉H₁₁NO₅ | C₉H₁₁NO₅ |

| Molecular Weight | 213.19 g/mol | 213.19 g/mol | 213.19 g/mol |

| Melting Point | 98-101 °C[1] | Not available | Not available |

| Specific Rotation [α]D20 | Not applicable | -14° (c=0.3, acetone) | +15° (c=0.3, acetone) |

Experimental Protocols

Synthesis of Racemic this compound

A common method for the synthesis of the racemic mixture involves the reaction of 4-nitrobenzaldehyde with glycerol under acidic conditions. This reaction proceeds through the formation of an acetal intermediate, which is subsequently hydrolyzed to yield the final product.[2] Another reported synthetic route is the hydrolytic ring-opening of epoxide precursors in an acidic environment.[2]

Illustrative Workflow for Synthesis:

Caption: General workflow for the synthesis of racemic this compound.

Chiral Resolution of Enantiomers

The separation of the enantiomers from the racemic mixture is typically achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and separation.

General Protocol for Chiral HPLC Resolution:

-

Preparation of the Racemic Mixture: Dissolve the synthesized racemic this compound in a suitable solvent (e.g., a mixture of the mobile phase components).

-

HPLC System:

-

Column: A chiral column, such as one with a polysaccharide-based CSP (e.g., cellulose or amylose derivatives), is commonly used.

-

Mobile Phase: A mixture of organic solvents like hexane and isopropanol or ethanol is often employed. The exact ratio is optimized to achieve the best separation.

-

Detector: A UV detector is suitable for detecting the nitrophenyl group.

-

-

Injection and Elution: Inject the dissolved racemic mixture into the HPLC system. The enantiomers will elute at different retention times.

-

Fraction Collection: Collect the separated enantiomers as they elute from the column.

-

Analysis: Confirm the purity of the separated enantiomers by re-injecting them into the chiral HPLC system and measuring their optical rotation using a polarimeter.

Logical Flow for Chiral Resolution:

Caption: Logical workflow for the chiral resolution of this compound enantiomers.

Biological Significance and Applications

This compound and its stereoisomers serve as valuable building blocks in the synthesis of more complex, biologically active molecules. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization. The stereochemically defined hydroxyl groups allow for the construction of chiral drugs with specific target interactions.

While specific signaling pathways directly modulated by this compound are not extensively documented, its role as a precursor for various pharmaceuticals is well-established. For instance, related aminodiol structures are found in antibiotics like chloramphenicol, where the stereochemistry is critical for its antibacterial activity. The general mechanism of action for some nitroaromatic compounds involves their reduction to reactive intermediates that can interact with cellular components.

The primary application of these compounds lies in their use as chiral intermediates for the synthesis of pharmaceuticals, including anticonvulsants, antibiotics, and anticancer agents.[2]

Conclusion

The stereochemistry of this compound is a critical aspect that dictates its utility in chemical synthesis and drug development. The existence of four stereoisomers necessitates precise control over synthetic and purification methods to obtain enantiomerically pure compounds. While the properties of the threo enantiomers are partially characterized, further research is needed to fully elucidate the properties and potential applications of the erythro isomers. The development of detailed and efficient protocols for the synthesis and resolution of all stereoisomers will be invaluable for advancing their use in the creation of novel therapeutics.

References

Preliminary research on the synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole.

Introduction

1-(4-nitrophenyl)-1H-1,2,3-triazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The triazole ring serves as a versatile scaffold, and the nitrophenyl group imparts specific electronic properties, making this molecule a valuable building block for the synthesis of a wide range of functionalized derivatives. This technical guide provides a comprehensive overview of the primary synthetic routes to 1-(4-nitrophenyl)-1H-1,2,3-triazole, including detailed experimental protocols, quantitative data, and mechanistic diagrams to support researchers in its preparation.

Core Synthetic Strategies

The synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole predominantly relies on the [3+2] cycloaddition reaction between 4-nitrophenyl azide and a suitable two-carbon component, typically acetylene or a synthetic equivalent. The main approaches include the uncatalyzed Huisgen cycloaddition and the more contemporary metal-catalyzed "click" reactions.

Huisgen 1,3-Dipolar Cycloaddition (Thermal)

The thermal Huisgen 1,3-dipolar cycloaddition is the classical method for the synthesis of 1,2,3-triazoles.[1][2][3] This reaction involves the direct, uncatalyzed reaction of an azide with an alkyne. A significant drawback of this method is the requirement for elevated temperatures and the frequent formation of a mixture of 1,4- and 1,5-disubstituted regioisomers when using asymmetric alkynes.[1][4] For the synthesis of the parent 1-(4-nitrophenyl)-1H-1,2,3-triazole from acetylene, regioselectivity is not a concern.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," offering high yields, mild reaction conditions, and excellent regioselectivity for the 1,4-disubstituted product.[1][4][] This method represents a significant improvement over the thermal Huisgen cycloaddition, with rate accelerations of 107 to 108.[4] The reaction is typically carried out using a Cu(I) source, which can be generated in situ from a Cu(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).[6]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary regioselectivity to the CuAAC, yielding the 1,5-disubstituted 1,2,3-triazole.[7][8][9] While not the primary route to the 1,4-substituted target compound of this guide, it is a crucial method in triazole synthesis for accessing the alternative regioisomer. The reaction is typically catalyzed by a ruthenium(II) complex, such as [Cp*RuCl].[7][8]

Experimental Protocols

Preparation of the Key Precursor: 4-Nitrophenyl Azide

The common precursor for the synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole is 4-nitrophenyl azide. This can be synthesized from 4-nitroaniline via a diazotization reaction followed by treatment with sodium azide.

Protocol for the Synthesis of 4-Nitrophenyl Azide: [10]

-

To a solution of 2.1 g (15 mmol) of 4-nitroaniline in 40 mL of 12 M HCl and 40 mL of water, slowly add 15 mL of ethanol until the solution becomes transparent and yellow.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 1.1 g (16 mmol) of sodium nitrite in 10 mL of water, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

In a separate flask, dissolve 1.5 g (23 mmol) of sodium azide in 20 mL of water and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Extract the product with diethyl ether (2 x 50 mL).

-

Wash the combined organic layers with saturated NaHCO3 (3 x 50 mL) and brine (3 x 50 mL).

-

Dry the organic phase over magnesium sulfate and concentrate under reduced pressure to yield 4-nitrophenyl azide as a yellow solid.

Warning: Organic azides are potentially explosive and should be handled with extreme care.

Synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole via CuAAC

This protocol is adapted from a general procedure for the synthesis of 1-monosubstituted 1,2,3-triazoles using acetylene gas.[11]

Protocol:

-

To a flask equipped with a stirring bar, add 4-nitrophenyl azide (1.0 mmol), triethylamine (0.2 mmol), water (1 mL), and CuI (0.1 mmol) successively.

-

Evacuate the flask and backfill with acetylene gas from a balloon.

-

Stir the mixture at room temperature for 24 hours.

-

Upon completion of the reaction, add ethyl acetate (25 mL) to dissolve the product.

-

Wash the organic layer with brine (10 mL).

-

Dry the organic layer over anhydrous Na2SO4 and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash chromatography to obtain 1-(4-nitrophenyl)-1H-1,2,3-triazole.

One-Pot Synthesis from 4-Nitroaniline

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of 1-aryl-1H-1,2,3-triazoles based on the discussed methods. Note that specific yields for the unsubstituted 1-(4-nitrophenyl)-1H-1,2,3-triazole may vary.

| Synthesis Method | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Reaction Time | Typical Yield (%) | Reference |

| CuAAC | CuI | 10 | Water | Room Temp. | 24 h | 29-96 | [11] |

| CuAAC | CuSO4/Na-ascorbate | Varies | Various | Room Temp. | Varies | High | [6] |

| RuAAC | [Cp*RuCl] complexes | Varies | Benzene/Toluene | 80 °C | 4 h | Varies | [9] |

| Thermal Huisgen | None | N/A | Varies | Elevated | Varies | Moderate | [1] |

Reaction Workflows and Mechanisms

Synthesis Workflow

Caption: General workflow for the synthesis of 1-(4-nitrophenyl)-1H-1,2,3-triazole.

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: Simplified mechanism of the CuAAC reaction.

Mechanism of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

References

- 1. research.chalmers.se [research.chalmers.se]

- 2. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Click Chemistry [organic-chemistry.org]

- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 7. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. A convenient synthesis of 1-aryl-1H-1,2,3-triazoles from aliphatic substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

The Discovery and History of p-Nitrophenylglycerol: A Technical Guide for Researchers

An in-depth exploration of the synthesis, historical applications, and mechanism of action of p-nitrophenylglycerol (PNPG), a key reagent in microbiology and biochemistry.

Introduction

para-Nitrophenylglycerol (PNPG), chemically known as 1-(4-nitrophenyl)propane-1,2,3-triol, is a synthetic compound that has carved a significant niche as a valuable chemical reagent, particularly in the field of microbiology. Its primary and most well-documented application is as a potent anti-swarming agent, crucial for the isolation and identification of pathogenic bacteria, most notably Proteus species, from clinical samples. Beyond its utility in controlling bacterial motility, PNPG also serves as a substrate in various enzyme assays and as a building block in organic synthesis. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of p-nitrophenylglycerol, tailored for researchers, scientists, and professionals in drug development.

Discovery and Historical Development

The use of p-nitrophenylglycerol as an antimicrobial agent dates back to the mid-20th century. One of the earliest cited works on its inhibitory effects on the growth and migration of Proteus mirabilis was published by R. Kopp and R. Lemme in 1965 in Zeitschrift für Naturforschung.[1] This initial research laid the groundwork for its application in clinical microbiology.

Subsequent research in the 1970s further solidified the role of PNPG as a superior anti-swarming agent. A notable publication in the Journal of Medical Microbiology in 1978 highlighted PNPG's advantages over other contemporary agents, describing it as "cheap, stable and non-toxic" for this application. This work demonstrated that various bacterial strains grew well in its presence without altering their characteristic morphology, permitting direct identification from culture plates and obviating the need for further subculture.

Over the years, the applications of PNPG have expanded. It is now recognized as a useful substrate for enzymes that hydrolyze ester bonds, such as esterases and lipases, and as an intermediate in the synthesis of more complex molecules in pharmaceutical development.[2]

Chemical and Physical Properties

p-Nitrophenylglycerol is a crystalline, off-white to pale yellow solid. Its chemical structure consists of a glycerol backbone with a p-nitrophenyl group attached to one of the primary carbon atoms. This combination of a polar glycerol moiety and a nitroaromatic ring confers its specific chemical and biological properties.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₁NO₅ | [1] |

| Molecular Weight | 213.19 g/mol | [3] |

| CAS Number | 2207-68-3 | [4] |

| Melting Point | 96 °C | [4] |

| Solubility | Soluble in water (1% concentration) | [1] |

| Appearance | Crystalline, off-white to pale yellow powder | |

| Storage | Store at 10°C - 25°C, protect from light | [4] |

Spectral Data:

-

¹H NMR Spectrum: The proton NMR spectrum of p-nitrophenylglycerol is available through public databases such as PubChem.[3]

-

¹³C NMR Spectrum: The carbon-13 NMR spectrum of p-nitrophenylglycerol is also publicly accessible.[3]

Experimental Protocols

Chemical Synthesis of p-Nitrophenylglycerol

While the original synthesis publication is not readily accessible, a plausible and commonly employed synthetic route for compounds of this nature involves the reaction of p-nitrobenzaldehyde with a suitable three-carbon nucleophile, or the nitration of a phenylglycerol precursor. A general synthetic approach is outlined below.

A potential synthesis could involve:

-

Starting Materials: p-nitrobenzaldehyde and a source of a glyceryl anion equivalent.

-

Reaction: A condensation reaction, such as a nitro-aldol reaction (Henry reaction), between p-nitrobenzaldehyde and a protected glycerol derivative, followed by deprotection.

-

Purification: The crude product would typically be purified by recrystallization from a suitable solvent to yield the final crystalline product.

Note: A detailed, validated experimental protocol for the synthesis of p-nitrophenylglycerol from readily available starting materials is not explicitly detailed in the readily available scientific literature. The above serves as a general synthetic strategy.

Preparation of Anti-Swarming Agar Plates

The primary application of PNPG is in the preparation of culture media to inhibit the swarming motility of Proteus species.

Protocol:

-

Prepare the desired agar medium: Standard bacteriological agar media such as Luria-Bertani (LB) agar or blood agar can be used. Prepare the medium according to the manufacturer's instructions.

-

Autoclave: Sterilize the medium by autoclaving.

-

Cool the medium: Allow the autoclaved medium to cool to approximately 45-50°C in a water bath. This is crucial to prevent heat degradation of PNPG and to allow for the addition of other heat-sensitive components like blood.

-

Add PNPG: Prepare a stock solution of p-nitrophenylglycerol in a suitable solvent (e.g., sterile deionized water or ethanol, depending on the desired final concentration and solubility). Add the PNPG stock solution to the cooled agar medium to achieve the desired final concentration. Effective concentrations for inhibiting Proteus swarming are typically in the range of 0.1 to 0.3 mM.[5]

-

Mix and Pour: Gently swirl the medium to ensure even distribution of the PNPG.

-

Pour Plates: Aseptically pour the medium into sterile petri dishes.

-

Solidify and Dry: Allow the plates to solidify at room temperature. For optimal performance, especially for swarming assays, it is recommended to dry the plates slightly before use to remove excess surface moisture.

-

Inoculation: The plates are now ready for inoculation with clinical or environmental samples.

Mechanism of Action and Biological Effects

The primary biological effect of p-nitrophenylglycerol is the inhibition of bacterial swarming, a coordinated multicellular movement across a surface. This is particularly relevant for the genus Proteus, which is notorious for its swarming behavior that can contaminate culture plates and mask the growth of other bacteria.

PNPG has been shown to inhibit swarming without significantly inhibiting bacterial growth at effective concentrations. This selective action is highly advantageous for diagnostic microbiology.

The proposed mechanism of action for PNPG's anti-swarming effect in Proteus mirabilis involves the modulation of a two-component signaling system. Research suggests that PNPG may target the RsbA sensor kinase . By interfering with this signaling pathway, PNPG prevents the differentiation of vegetative cells into elongated, hyperflagellated swarmer cells. This, in turn, suppresses the expression of virulence factors that are co-regulated with swarming, such as urease and hemolysin.

Other Applications

Beyond its role as an anti-swarming agent, p-nitrophenylglycerol has other applications in the laboratory:

-

Enzyme Substrate: The esterified derivatives of PNPG can serve as chromogenic substrates for various hydrolytic enzymes. The release of p-nitrophenol upon enzymatic cleavage can be easily quantified spectrophotometrically.

-

Organic Synthesis: The functional groups present in PNPG (hydroxyl groups, nitro group, aromatic ring) make it a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates.[2]

Conclusion

p-Nitrophenylglycerol has a well-established history as a valuable and effective chemical reagent, particularly in clinical microbiology. Its ability to selectively inhibit bacterial swarming without compromising the growth of other organisms has made it an indispensable tool for the isolation and identification of pathogens. Further research into its mechanism of action and its potential as a scaffold for the development of novel antimicrobial agents continues to be an area of interest for the scientific community.

Mandatory Visualizations

Caption: Workflow for preparing anti-swarming agar plates with PNPG.

Caption: PNPG's proposed inhibition of the RsbA signaling pathway.

References

- 1. Glycosynth - p-Nitrophenyl glycerol [glycosynth.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-(4-Nitrophenyl)glycerol | C9H11NO5 | CID 102764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-Nitrophenyl)glycerol | 2207-68-3 | FN07274 [biosynth.com]

- 5. Abolition of swarming of Proteus by p-nitrophenyl glycerin: application to blood agar media - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Enzyme Kinetic Studies Using p-Nitrophenyl Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive protocol for the use of para-nitrophenyl (pNP) based chromogenic substrates in enzyme kinetic studies. While the initial query specified p-nitrophenylglycerol, the broader class of p-nitrophenyl esters and phosphates are more commonly utilized for assaying various enzymes such as lipases, proteases, and phosphatases. The underlying principle of these assays is the enzymatic hydrolysis of the colorless pNP-substrate, which releases the yellow-colored p-nitrophenol (pNP). The rate of pNP formation, measured spectrophotometrically, is directly proportional to the enzyme's activity. This method offers a simple, continuous, and sensitive means to determine enzyme kinetics.

The p-nitrophenolate ion, formed under alkaline conditions, exhibits a strong absorbance at wavelengths between 405 and 420 nm.[1][2][3][4] This allows for the real-time monitoring of the enzymatic reaction. These assays are readily adaptable for high-throughput screening in microplate formats.

Enzymes and Corresponding p-Nitrophenyl Substrates

A variety of enzymes can be assayed using specific p-nitrophenyl derivatives. The choice of substrate depends on the enzyme of interest.

| Enzyme Class | Specific Enzyme Examples | Common p-Nitrophenyl Substrates |

| Hydrolases (EC 3) | ||

| Esterases (EC 3.1) | Lipases, Carboxylesterases | p-Nitrophenyl acetate (pNPA), p-Nitrophenyl butyrate (pNPB), p-Nitrophenyl laurate, p-Nitrophenyl palmitate (pNPP)[1][2][3][5] |

| Glycosidases (EC 3.2) | β-Galactosidase | o-Nitrophenyl-β-D-galactoside (ONPG)[6] |

| Proteases (EC 3.4) | Chymotrypsin, Trypsin | p-Nitrophenyl acetate[7] |

| Phosphatases (EC 3.1.3) | Alkaline Phosphatase, Acid Phosphatase | p-Nitrophenyl phosphate (pNPP)[8][9][10] |

Experimental Protocols

I. General Protocol for Enzyme Activity Assay using a p-Nitrophenyl Substrate

This protocol provides a general framework for measuring enzyme activity. Specific parameters such as buffer composition, pH, temperature, and substrate concentration should be optimized for the particular enzyme under investigation.

Materials:

-

Enzyme solution of unknown concentration

-

p-Nitrophenyl substrate stock solution (e.g., 10-100 mM in a suitable solvent like DMSO or ethanol)